

# Application Notes and Protocols for 113-O12B LNP Preparation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

This document provides a detailed, step-by-step guide for the preparation and characterization of **113-O12B** lipid nanoparticles (LNPs) for the encapsulation and delivery of messenger RNA (mRNA). **113-O12B** is a disulfide bond-containing ionizable cationic lipidoid that has demonstrated significant potential for targeted mRNA delivery to lymph nodes, a critical aspect for the development of potent cancer vaccines and immunotherapies.[1] Compared to other ionizable lipids such as ALC-0315, **113-O12B** has been shown to enhance mRNA expression in lymph nodes while reducing off-target expression in the liver following subcutaneous administration.[1]

These application notes offer a comprehensive protocol for the formulation of **113-O12B** LNPs using microfluidic mixing, a reproducible and scalable method for generating uniform nanoparticles.[2][3] Detailed methodologies for the characterization of key physicochemical properties, including particle size, polydispersity index (PDI), and mRNA encapsulation efficiency, are also provided.

# **Materials and Reagents**



| Material/Reagent                                                                      | Recommended Supplier      | Purity/Grade            |
|---------------------------------------------------------------------------------------|---------------------------|-------------------------|
| 113-O12B                                                                              | Commercially Available    | ≥98%                    |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)                                     | Commercially Available    | >99%                    |
| Cholesterol                                                                           | Commercially Available    | >99%                    |
| 1,2-dimyristoyl-rac-glycero-3-<br>methoxy(polyethylene<br>glycol)-2000 (DMG-PEG 2000) | Commercially Available    | >99%                    |
| Messenger RNA (mRNA)                                                                  | Synthesized or Commercial | High Purity             |
| Ethanol                                                                               | Commercially Available    | 200 Proof, ACS Grade    |
| Citrate Buffer (10 mM, pH 4.0)                                                        | Commercially Available    | Molecular Biology Grade |
| Phosphate-Buffered Saline (PBS), pH 7.4                                               | Commercially Available    | Molecular Biology Grade |
| Quant-iT RiboGreen RNA<br>Assay Kit                                                   | Commercially Available    | N/A                     |

# **Experimental Protocols**

## I. Preparation of Stock Solutions

- 1. Lipid Stock Solutions (in Ethanol):
- Prepare individual stock solutions of **113-O12B**, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. A common concentration for these stock solutions is 10 mg/mL.[4]
- Gentle heating (up to 60°C) may be necessary to ensure complete dissolution of the lipids, particularly cholesterol.[2][5]
- From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing a molar ratio of 50:10:38.5:1.5 (**113-O12B**:DSPC:Cholesterol:DMG-PEG 2000).[1]
- 2. mRNA Stock Solution (in Aqueous Buffer):



- Dissolve the mRNA in a 10 mM citrate buffer at pH 4.0. The acidic pH is crucial for the protonation of the ionizable lipid **113-O12B**, facilitating its electrostatic interaction with the negatively charged mRNA backbone.[2]
- A typical starting concentration for the mRNA stock solution is in the range of 0.1-1 mg/mL.
   [2]

## **II. 113-O12B LNP Formulation using Microfluidics**

This protocol utilizes a microfluidic mixing system to ensure rapid and controlled self-assembly of the LNPs.

- 1. System Setup:
- Prime the microfluidic mixing device (e.g., NanoAssemblr®) with ethanol and the 10 mM citrate buffer (pH 4.0) according to the manufacturer's instructions.
- 2. Microfluidic Mixing:
- Load the mixed lipid stock solution (in ethanol) into one syringe and the mRNA stock solution (in citrate buffer) into another syringe.
- Set the following parameters on the microfluidic system:
  - Total Flow Rate (TFR): 12 mL/min[1]
  - Flow Rate Ratio (FRR) (Aqueous:Ethanol): 3:1[1]
- Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases triggers a
  change in solvent polarity, leading to the self-assembly of the lipids around the mRNA,
  forming LNPs.
- 3. Dilution and Buffer Exchange:
- The output from the microfluidic device is a hydro-alcoholic solution of 113-012B LNPs.
- Immediately following formation, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer to a



#### physiological pH.[4]

- Perform dialysis overnight at 4°C with at least two changes of PBS.
- 4. Sterile Filtration:
- After dialysis, recover the LNP solution and sterile-filter it through a 0.22 μm syringe filter into a sterile vial.
- Store the final 113-O12B LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. Lipid nanoparticle-mediated lymph node—targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticles Echelon Biosciences [echelon-inc.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 113-O12B LNP Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929559#step-by-step-guide-to-113-o12b-Inp-preparation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com